

# PACAP (1-38) signaling pathways in pituitary cells

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An In-depth Technical Guide to PACAP (1-38) Signaling Pathways in Pituitary Cells

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a pivotal role in regulating the function of the anterior pituitary gland.[1] Existing in two primary active forms, PACAP-38 and PACAP-27, with PACAP-38 being the predominant isoform in mammals, it acts as a hypothalamic-releasing factor and a local paracrine/autocrine modulator.[2][3] PACAP's influence extends across various pituitary cell types, modulating hormone synthesis and secretion through a complex network of intracellular signaling pathways.[1][3][4] This document provides a comprehensive technical overview of the core signaling cascades initiated by PACAP (1-38) in pituitary cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers in neuroendocrinology and drug development.

## PACAP Receptors in the Pituitary Gland

PACAP exerts its effects by binding to three distinct G-protein coupled receptors (GPCRs) belonging to the Class B secretin/glucagon family.[2][5][6] The expression and distribution of these receptors on different pituitary cell types are crucial for determining the specific physiological response to PACAP.

- **PAC1 Receptor (PAC1R):** This is the most specific receptor for PACAP, binding it with approximately 100-fold greater affinity than the related peptide, Vasoactive Intestinal Peptide (VIP).<sup>[5][7][8]</sup> PAC1R is abundantly expressed in the central nervous system and the pituitary gland and is the primary mediator of PACAP's neurotrophic and neuroprotective effects.<sup>[2][5]</sup> The PAC1R gene can undergo alternative splicing, leading to several receptor isoforms that can couple differentially to various intracellular signaling pathways.<sup>[9]</sup>
- **VPAC1 and VPAC2 Receptors:** These receptors bind both PACAP and VIP with similarly high affinity.<sup>[2][5]</sup> While also present in the pituitary, their distribution and roles are distinct from PAC1R.<sup>[3][10]</sup> They are generally coupled to the activation of adenylyl cyclase.<sup>[11]</sup>

All three receptor subtypes have been identified in the anterior pituitary, with each secretory cell type expressing at least one form of the PACAP receptor.<sup>[3][4]</sup> Their presence has been confirmed in normal human pituitaries and various types of pituitary adenomas.<sup>[12]</sup>

## Core Signaling Pathways Activated by PACAP (1-38)

Upon binding to its receptors on pituitary cells, PACAP (1-38) initiates a cascade of intracellular events through the activation of distinct G-proteins. The PAC1 receptor, in particular, is dually coupled to both G<sub>s</sub> and G<sub>q</sub> subunits, allowing for the simultaneous activation of two major signaling pathways.<sup>[7][11][13]</sup>

### The Adenylyl Cyclase (AC) - cAMP - Protein Kinase A (PKA) Pathway

This is considered the canonical signaling pathway for PACAP.

- **Receptor Activation:** PACAP binding to PAC1, VPAC1, or VPAC2 receptors activates the associated stimulatory G-protein, G<sub>s</sub>.<sup>[2][7][14]</sup>
- **Adenylyl Cyclase Activation:** The activated G<sub>s</sub> subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).<sup>[2][7][14]</sup> PACAP was first identified by its potent ability to stimulate cAMP production in pituitary cell cultures.<sup>[3][4][15]</sup>
- **PKA Activation:** The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).<sup>[2][8]</sup>

- Downstream Effects: Activated PKA phosphorylates a multitude of downstream targets, including ion channels and transcription factors. A key target is the cAMP Response Element-Binding Protein (CREB), which, upon phosphorylation, translocates to the nucleus and modulates the expression of target genes, including those for pituitary hormones.[\[2\]](#)[\[8\]](#)[\[16\]](#)

## The Phospholipase C (PLC) - Calcium/PKC Pathway

This pathway is primarily initiated through PAC1 receptor coupling to the Gαq protein.

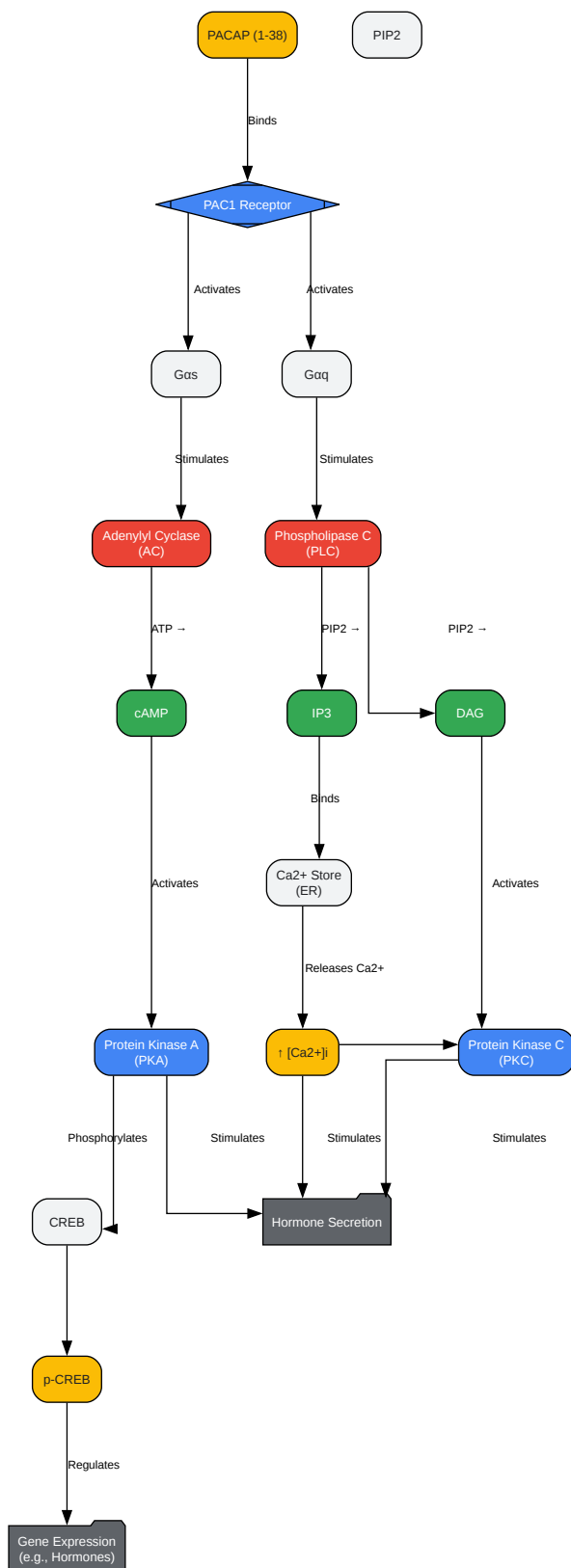
- Receptor Activation: PACAP binding to PAC1R activates the Gαq subunit.[\[7\]](#)[\[11\]](#)
- Phospholipase C Activation: Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[\[2\]](#)[\[7\]](#)[\[14\]](#)
- Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm and increasing intracellular calcium concentrations ([Ca<sup>2+</sup>]<sub>i</sub>).[\[2\]](#)[\[7\]](#)[\[14\]](#) In some pituitary cells, PACAP-induced increases in [Ca<sup>2+</sup>]<sub>i</sub> can also involve influx through L-type Ca<sup>2+</sup> channels.[\[17\]](#)
- PKC Activation: DAG, along with the elevated [Ca<sup>2+</sup>]<sub>i</sub>, activates Protein Kinase C (PKC).[\[7\]](#)[\[11\]](#)
- Downstream Effects: Activated PKC phosphorylates various cellular proteins, influencing processes such as hormone secretion, gene expression, and cell proliferation.[\[11\]](#)

## Cross-talk and Other Signaling Pathways

The AC/PKA and PLC/PKC pathways are not isolated and can interact with other signaling cascades to fine-tune the cellular response.

- MAPK/ERK Pathway: PACAP can stimulate the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2).[\[2\]](#)[\[18\]](#) This activation can be mediated by PKA, PKC, and through β-arrestin-dependent mechanisms following receptor internalization.[\[6\]](#)[\[11\]](#)
- PI3K/Akt Pathway: In some neuronal systems, PACAP has been shown to activate the PI3K/Akt pathway, which is a critical cascade for promoting cell survival and neuroprotection.

[18]

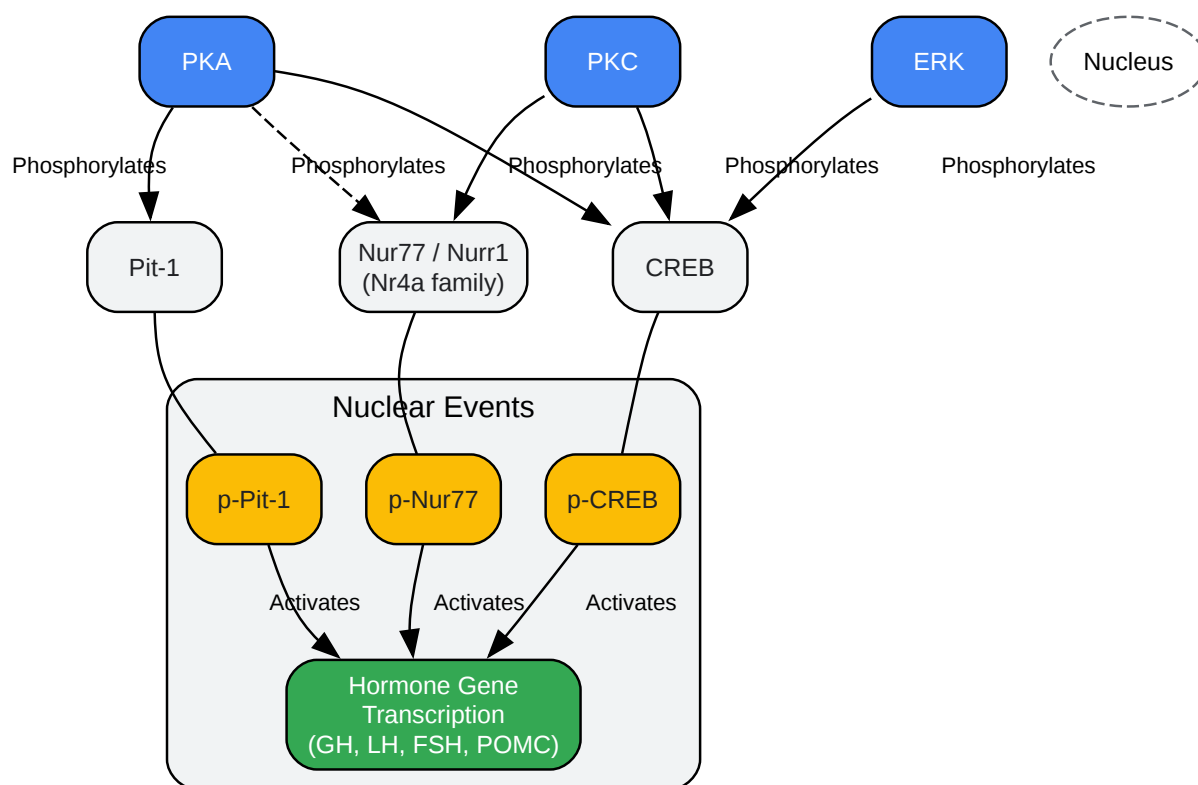
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**Caption:** Core PACAP (1-38) signaling pathways in pituitary cells.

## Physiological Consequences in Pituitary Cells

The activation of these signaling cascades by PACAP leads to significant effects on pituitary hormone regulation.

- **Hypothalamic-Pituitary-Adrenal (HPA) Axis:** PACAP is a potent regulator of the HPA axis.<sup>[19]</sup><sup>[20]</sup> It stimulates the expression of corticotropin-releasing hormone (CRH) in the hypothalamus and can also act directly on pituitary corticotrophs to stimulate the release of Adrenocorticotrophic hormone (ACTH).<sup>[21]</sup>
- **Gonadotrophs:** PACAP directly affects gonadotrophs, influencing the secretion and gene expression of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).<sup>[3]</sup> It can act as both a classical releasing factor and a local autocrine/paracrine regulator within the pituitary to modulate gonadotropin synthesis.<sup>[4]</sup>
- **Somatotrophs:** PACAP stimulates the release of Growth Hormone (GH) and increases GH mRNA levels.<sup>[22]</sup> This effect is mediated through the complex interplay of both the cAMP and PLC pathways.<sup>[22]</sup>
- **Lactotrophs and Other Cell Types:** Studies in various species have shown that PACAP can stimulate the release of Prolactin (PRL) and Somatolactin (SL), often involving an increase in intracellular calcium.<sup>[23]</sup>



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**Caption:** Downstream effects of PACAP signaling on transcription factors.

## Quantitative Data Summary

The following tables summarize quantitative findings from various studies on PACAP's effects in pituitary and related cell models.

Table 1: PACAP-Induced Changes in Intracellular Messengers

Cell Type/Model	PACAP Isoform	Concentration	Parameter Measured	Result	Reference
Human Nonfunctioning Pituitary Adenomas	PACAP-38	0.1-10 nM	cAMP Efflux	Increase from 12 to 73.2 pmol/well (P < 0.01)	[17]
Human Nonfunctioning Pituitary Adenomas	PACAP-38	1 nM - 10 µM	Intracellular Ca <sup>2+</sup> [Ca <sup>2+</sup> ] <sub>i</sub>	Increase from 110 to 151 nM (P < 0.05) in 7/14 tumors	[17]
Cultured Rat Hypothalamic Neurons	PACAP-38	3 nM	CRH hnRNA Expression	Maximal induction	[19]
E10.5 Hindbrain Neuroepithelial Cells	PACAP	10 <sup>-7</sup> M	cAMP Production	>20-fold increase	[15]

| Cultured Rat Astrocytes (Type-2) | PACAP-38 | ED50 = 2.89 nM | [Ca<sup>2+</sup>]<sub>i</sub> Increase | Dose-dependent increase |[24] |

Table 2: PACAP Effects on Gene and Protein Expression

Cell Type/Model	PACAP Isoform	Concentration	Parameter Measured	Result	Reference
Rat Hypothalamic PVN (i.c.v. injection)	PACAP	4 µg/kg	CRH mRNA	22% increase	[21]
Primary Sympathetic Neurons	PACAP	100 nM	Akt Phosphorylation	~2.5-fold increase at 4-6 hours	[18]
Astroglial Cultures	PACAP-38	10 <sup>-7</sup> M (72h)	GLT-1 mRNA	1.8-fold increase	[25]
Astroglial Cultures	PACAP-38	10 <sup>-7</sup> M (72h)	GLAST mRNA	1.3-fold increase	[25]

| Cultured Tilapia Astrocytes | PACAP-38 | 1 nM (4h) | tPACAP(38) Expression | Significant stimulation [[26] |

## Key Experimental Protocols

This section outlines generalized methodologies for studying PACAP signaling, based on common practices cited in the literature.

### Pituitary Cell Culture

- **Primary Culture:** Anterior pituitaries are dissected from rodents (e.g., rats) and enzymatically dispersed using agents like trypsin or collagenase. Cells are then plated on culture dishes coated with an extracellular matrix component (e.g., poly-L-lysine). Cultures are maintained in a defined medium (e.g., DMEM) supplemented with serum and antibiotics at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- **Cell Lines:** Immortalized pituitary cell lines, such as AtT-20 (corticotroph origin) or LβT2 (gonadotroph origin), are commonly used. They are cultured according to supplier recommendations, typically in DMEM with 10% fetal bovine serum.

## Measurement of Intracellular cAMP

- Protocol:
  - Pituitary cells are seeded in multi-well plates and grown to near confluence.
  - Cells are pre-incubated for 15-30 minutes in a buffer (e.g., Krebs-Ringer) containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
  - Cells are stimulated with various concentrations of PACAP (1-38) for a defined period (e.g., 15-60 minutes) at 37°C.
  - The reaction is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a buffer from a commercial kit).
  - Intracellular cAMP levels in the cell lysates are quantified using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's instructions.

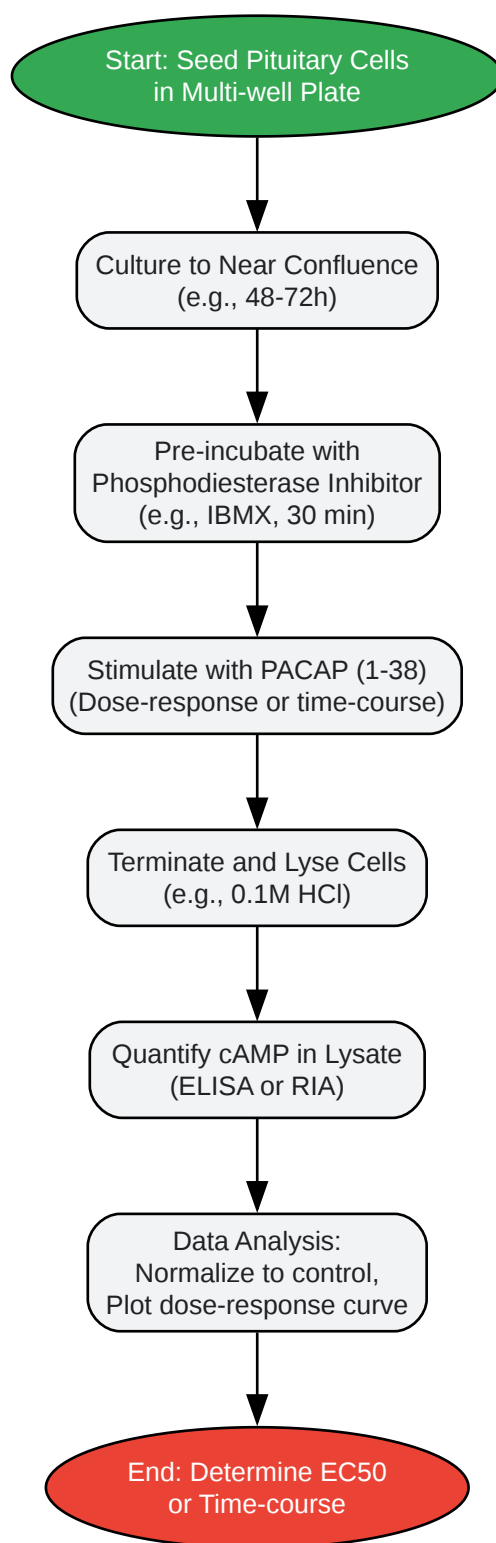
## Intracellular Calcium ([Ca<sup>2+</sup>]<sub>i</sub>) Imaging

- Protocol:
  - Pituitary cells are cultured on glass coverslips.
  - Cells are loaded with a Ca<sup>2+</sup>-sensitive fluorescent dye (e.g., 2-5 μM Fura-2 AM) for 30-60 minutes at 37°C in a physiological salt solution.
  - The coverslip is mounted onto a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
  - Cells are continuously perfused with a buffer. Baseline fluorescence is recorded.
  - PACAP (1-38) is added to the perfusion buffer at the desired concentration, and changes in fluorescence are recorded over time.

- The Fura-2 fluorescence is measured by alternately exciting the dye at 340 nm and 380 nm and measuring the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the  $[Ca^{2+}]_i$ .

## Western Blotting for Protein Phosphorylation (e.g., p-ERK, p-CREB)

- Protocol:
  - Cells are serum-starved for several hours to reduce basal phosphorylation levels.
  - Cells are treated with PACAP (1-38) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
  - The stimulation is stopped by placing the culture dish on ice and rapidly lysing the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Cell lysates are clarified by centrifugation, and protein concentration is determined using a BCA or Bradford assay.
  - Equal amounts of protein (e.g., 20-30  $\mu$ g) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
  - The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  - The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK1/2).
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
  - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
  - The membrane is often stripped and re-probed with an antibody for the total protein (e.g., anti-total ERK1/2) to confirm equal protein loading.



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**Caption:** Experimental workflow for a PACAP-induced cAMP assay.

## Conclusion

PACAP (1-38) is a master regulator of pituitary function, acting through a sophisticated network of signaling pathways. Its ability to activate both the adenylyl cyclase and phospholipase C cascades via the PAC1 receptor allows for a highly integrated and context-dependent regulation of hormone synthesis and secretion. Understanding the intricacies of these pathways, from receptor binding to downstream gene regulation, is essential for elucidating the complex neuroendocrine control of homeostasis and for identifying novel therapeutic targets for pituitary-related disorders. This guide provides a foundational framework of the core mechanisms, quantitative effects, and experimental approaches necessary for advancing research in this field.

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